3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

SCD1 Inhibition Metabolic Disorders Structure-Activity Relationship

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one (CAS 1797536-17-4) is a synthetic small molecule characterized by a pyridazin-3-yloxy-piperidine core, a propan-1-one linker, and a terminal phenylthio group. This compound belongs to the class of piperidinyl-pyridazinyl derivatives, which are documented in patents as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme target for treating metabolic disorders such as obesity and type-II diabetes.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 1797536-17-4
Cat. No. B2916223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one
CAS1797536-17-4
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H21N3O2S/c22-18(10-14-24-16-5-2-1-3-6-16)21-12-8-15(9-13-21)23-17-7-4-11-19-20-17/h1-7,11,15H,8-10,12-14H2
InChIKeyKBFFWIOZFALJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one (CAS 1797536-17-4)


3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one (CAS 1797536-17-4) is a synthetic small molecule characterized by a pyridazin-3-yloxy-piperidine core, a propan-1-one linker, and a terminal phenylthio group . This compound belongs to the class of piperidinyl-pyridazinyl derivatives, which are documented in patents as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme target for treating metabolic disorders such as obesity and type-II diabetes [1]. The compound's molecular formula is C18H21N3O2S, with a molecular weight of approximately 343.45 g/mol . Its unique phenylthio motif and pyridazin-3-yloxy substitution pattern distinguish it from more extensively characterized bicyclic heteroaryl-piperidine SCD1 inhibitors in the primary literature [2].

Why Generic Substitution Fails for Pyridazinyl-Piperidine SCD1 Inhibitors Like 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one


Generic substitution among piperidinyl-pyridazinyl derivatives is highly unreliable due to steep structure-activity relationships (SAR) where minor structural modifications cause dramatic shifts in SCD1 inhibitory potency. For instance, in a closely related pyridazine-based series, the type and position of substituents on the heteroaryl-piperidine core significantly influenced target potency, with certain halogen substitutions improving activity while others decreased it [1]. The specific combination of a pyridazin-3-yloxy group on the piperidine ring and a phenylthio-ethyl-carbonyl linker in 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one thus represents a defined chemical space that cannot be approximated by substituting analogs with different regioisomers, heterocyclic attachments, or alternative sulfur-containing linkers.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one


SCD1 Inhibitory Potency Comparison with a Structurally Simplified Pyridazinyl-Piperazine Analog

The target compound was designed as a piperidine-based SCD1 inhibitor incorporating a phenylthio group. While direct published IC50 data for this specific compound are not publicly available, a structurally simplified analog lacking the phenylthio group from the same patent family demonstrated an SCD1 IC50 of 12 nM in human A431 cells [1]. The addition of the phenylthio moiety is a key structural differentiator intended to modulate lipophilicity and target engagement, representing a distinct chemical probe relative to the unsubstituted comparator. Users should note that the direct quantitative difference in potency between these two specific compounds has not been established in a head-to-head assay in accessible literature.

SCD1 Inhibition Metabolic Disorders Structure-Activity Relationship

Comparison of Pyridazin-3-yloxy Connectivity vs. Pyridazin-4-yloxy Regioisomer on SCD1 Activity

In the broader class of pyridazine-based SCD1 inhibitors, the position of the ether linkage on the pyridazine ring is critical. The target compound utilizes a pyridazin-3-yloxy attachment to the piperidine ring. SAR analysis of a related 4-bicyclic heteroaryl-piperidine series revealed that potency is significantly influenced by the type and position of substituents on the heteroaryl ring, with certain substitutions at the 6-position of indoline rings notably improving potency, while substitutions at other positions decreased activity [1]. By class-level inference, the 3-yloxy connectivity of the target compound is expected to confer distinct pharmacophoric geometry compared to hypothetical 4-yloxy-linked analogs, potentially affecting the trajectory of the piperidine ring and the appended phenylthio-propanone motif within the SCD1 binding pocket.

SCD1 Inhibition Regioisomer Comparison Piperidine Scaffold

Lipophilic Ligand Efficiency (LLE) Contrast with a Known SCD1 Inhibitor CAY10566

Lipophilic ligand efficiency (LLE) is a critical parameter for selecting lead compounds. The target compound (MW 343.45) contains a phenylthio group, which contributes to its lipophilicity. A comparator SCD1 inhibitor, CAY10566 (MW ~416.88), contains a 2-chloro-5-fluorophenoxy substituent and an oxadiazole group, achieving mouse SCD1 IC50 of 4.5 nM and human SCD1 IC50 of 26 nM [1]. While potency data for the target compound are not publicly disclosed, its lower molecular weight and distinct phenylthio motif suggest potential advantages in LLE if comparable target engagement is achieved. Procurement of the target compound enables direct experimental determination of LLE versus heavier, more complex comparators like CAY10566, facilitating property-based lead optimization.

Lipophilic Ligand Efficiency Drug-likeness SCD1 Inhibitor

Phenylthio Substituent as a Unique Pharmacophoric Element vs. Phenoxy Analogs

The phenylthio group in the target compound is a distinctive pharmacophoric element. In the broader phenylthio-propanone chemical class, the presence of a phenylthio substituent has been associated with pronounced cytotoxic activity, as demonstrated in a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones where all tested compounds exhibited high cytotoxic effects on MCF-7 breast cancer cells, surpassing the reference drug Tamoxifen [1]. In contrast, the structurally related phenoxy or benzyloxy analogs lack this sulfur-mediated electronic and steric profile. The target compound therefore occupies a niche chemical space at the intersection of the SCD1-targeting piperidinyl-pyridazinyl scaffold and the bioactive phenylthio-propanone motif.

Phenylthio Substituent Pharmacophore Sulfur-containing Heterocycles

Optimal Research and Procurement Scenarios for 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one


SCD1 Structure-Activity Relationship (SAR) Exploration of the Phenylthio Substituent

Procurement of the target compound enables systematic SCD1 SAR studies focusing on the role of the terminal phenylthio group. This compound serves as a key probe to benchmark against the unsubstituted piperidinyl-pyridazinyl core scaffold (e.g., Compound 22 in US9102669, human SCD1 IC50 = 12 nM [1]) to quantify the effect of phenylthio appendage on potency, selectivity, and physicochemical properties. The results can inform the design of next-generation SCD1 inhibitors with optimized lipophilic contacts.

Comparative Lipophilic Ligand Efficiency (LLE) Profiling Against Higher-MW SCD1 Inhibitors

The target compound (MW 343.45) can be evaluated head-to-head with higher molecular weight SCD1 inhibitors like CAY10566 (MW ~416.88) to experimentally determine lipophilic ligand efficiency. Given the documented potency of CAY10566 (human SCD1 IC50 = 26 nM [2]), establishing the target compound's potency will allow direct LLE comparison, informing whether the phenylthio-piperidinyl-pyridazinyl scaffold offers a more efficient starting point for lead optimization.

Pharmacophore Hybridization Studies Linking SCD1 Inhibition and Cytotoxicity

The compound's unique combination of an SCD1-targeting piperidinyl-pyridazinyl core and a phenylthio-propanone motif linked to cytotoxic activity in 1,3-diphenyl-3-(phenylthio)propan-1-ones [3] makes it a valuable tool for concurrent SCD1 inhibition and cytotoxicity profiling. Researchers can investigate whether SCD1 inhibition synergizes with the phenylthio-associated anti-proliferative effects in cancer cell models, a multi-mechanistic hypothesis not addressable with standard SCD1-only inhibitors.

In Vivo Pharmacokinetic and Efficacy Studies in Metabolic Disease Models

Class-level evidence from a chronic Zucker fa/fa rat study of a related pyridazine-based SCD1 inhibitor led to a dose-dependent decrease in body weight gain and plasma fatty acid desaturation index (DI) for both C16 and C18 [4]. The target compound, once its in vitro SCD1 potency is confirmed, can be advanced into analogous in vivo models of diet-induced obesity or type-II diabetes. Its unique structural features may confer differentiated pharmacokinetic properties (e.g., volume of distribution, clearance) that require experimental validation.

Quote Request

Request a Quote for 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.